molecular formula C30H61NO7S B12657887 Ammonium 1,4-diisotridecyl sulphonatosuccinate CAS No. 84540-56-7

Ammonium 1,4-diisotridecyl sulphonatosuccinate

Cat. No.: B12657887
CAS No.: 84540-56-7
M. Wt: 579.9 g/mol
InChI Key: FVWHODFNQPSRBW-UHFFFAOYSA-N
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Description

Ammonium 1,4-diisotridecyl sulphonatosuccinate is a chemical compound with the molecular formula C30H61NO7S and a molar mass of 579.87284 g/mol . It is known for its surfactant properties, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ammonium 1,4-diisotridecyl sulphonatosuccinate typically involves the sulphonation of 1,4-diisotridecyl succinate followed by neutralization with ammonium hydroxide. The reaction conditions often include:

    Temperature: Controlled to avoid decomposition.

    Solvent: Often an organic solvent like toluene or dichloromethane.

    Catalyst: Sulphur trioxide or chlorosulphonic acid for the sulphonation step.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions: Ammonium 1,4-diisotridecyl sulphonatosuccinate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulphonate esters.

    Reduction: Reduction reactions are less common but possible under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminium hydride.

    Nucleophiles: Sodium hydroxide, potassium cyanide.

Major Products:

Scientific Research Applications

Ammonium 1,4-diisotridecyl sulphonatosuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in cell lysis buffers and protein extraction protocols.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism by which Ammonium 1,4-diisotridecyl sulphonatosuccinate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for the formation of micelles and emulsions. The molecular targets include lipid bilayers in biological membranes, where it can disrupt membrane integrity, facilitating the release of intracellular contents .

Comparison with Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with similar applications but different ionic properties.

    Cetyltrimethylammonium bromide: A cationic surfactant used in similar contexts but with different molecular structure.

    Triton X-100: A non-ionic surfactant with comparable uses in biological and chemical research.

Uniqueness: Ammonium 1,4-diisotridecyl sulphonatosuccinate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ammonium ion makes it suitable for applications where a mild surfactant is required, and its long hydrophobic chains enhance its ability to form stable emulsions .

Properties

CAS No.

84540-56-7

Molecular Formula

C30H61NO7S

Molecular Weight

579.9 g/mol

IUPAC Name

azanium;1,4-bis(11-methyldodecoxy)-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C30H58O7S.H3N/c1-26(2)21-17-13-9-5-7-11-15-19-23-36-29(31)25-28(38(33,34)35)30(32)37-24-20-16-12-8-6-10-14-18-22-27(3)4;/h26-28H,5-25H2,1-4H3,(H,33,34,35);1H3

InChI Key

FVWHODFNQPSRBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCC(C)C)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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